4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide
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Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide, also known as DTBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTBS is a sulfonamide-based compound that has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Scientific Research Applications
Anticancer and Antiviral Potential
A study by Ş. Küçükgüzel et al. (2013) synthesized a series of sulfonamide derivatives, which included compounds structurally related to the one . These compounds exhibited significant anti-inflammatory, analgesic, and antioxidant activities. Interestingly, certain compounds showed modest inhibition of HCV NS5B RdRp activity, suggesting potential antiviral properties. Additionally, one compound demonstrated anticancer activity against human tumor cell lines, indicating its potential in cancer therapeutics (Ş. Küçükgüzel et al., 2013).
Textile Industry Applications
Research by H. Mohamed et al. (2020) explored the use of thiazole azodyes containing sulfonamide moiety, similar in structure to the chemical , for enhancing the UV protection and antimicrobial properties of cotton fabrics. This innovative application in the textile industry demonstrates the versatility of such compounds beyond medical uses (H. Mohamed et al., 2020).
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[2-(furan-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c19-24(20)12-2-1-10-18(24)15-3-5-16(6-4-15)25(21,22)17-9-7-14-8-11-23-13-14/h3-6,8,11,13,17H,1-2,7,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYKBAXFOOONRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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